molecular formula C14H13ClN2O B13976255 3-amino-6-chloro-2-methyl-N-phenylbenzamide

3-amino-6-chloro-2-methyl-N-phenylbenzamide

Cat. No.: B13976255
M. Wt: 260.72 g/mol
InChI Key: NUSZTECVBVJWSK-UHFFFAOYSA-N
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Description

3-amino-6-chloro-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13ClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-2-methyl-N-phenylbenzamide typically involves the reaction of 3-amino-6-chloro-2-methylbenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with triethylamine (TEA) as a base . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-2-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Catalysts like copper or palladium complexes are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions typically yield N-aryl derivatives of the original compound .

Scientific Research Applications

3-amino-6-chloro-2-methyl-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 3-amino-6-chloro-2-methyl-N-phenylbenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-chloro-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

3-amino-6-chloro-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H13ClN2O/c1-9-12(16)8-7-11(15)13(9)14(18)17-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18)

InChI Key

NUSZTECVBVJWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2)Cl)N

Origin of Product

United States

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